molecular formula C21H24ClN5O3S B2615121 N-(3-chloro-2-methylphenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide CAS No. 1115925-69-3

N-(3-chloro-2-methylphenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide

Cat. No. B2615121
M. Wt: 461.97
InChI Key: ISKFJUFXLZRJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is a useful research compound. Its molecular formula is C21H24ClN5O3S and its molecular weight is 461.97. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based compounds exhibit potential as anticholinesterase agents, which could be beneficial for treating heart and circulatory failures. Studies on these compounds have shown promising AChE and BChE inhibition effects, suggesting their potential in pharmacological applications related to enzyme inhibition (Kwong et al., 2019).

Fluorescence Switching and pH Sensors

Certain imidazo[1,5-a]pyridinium ions have been identified for their highly emissive and water-soluble properties, serving as efficient pH sensors with dual emission pathways. The structural modifications of these compounds significantly impact their emission properties, making them suitable for applications in chemical sensing and molecular imaging (Hutt et al., 2012).

Regioselective Fluorination

The regioselective synthesis of fluorinated imidazo[1,2-a]pyridines showcases their potential in chemical synthesis, particularly in introducing fluorine atoms into organic compounds. This process highlights the versatility of imidazo[1,2-a]pyridine derivatives in organic chemistry and material science (Liu et al., 2015).

Breast Cancer Chemotherapy

A novel series of selenylated imidazo[1,2-a]pyridines have been developed with promising activity against breast cancer cells. These compounds demonstrate significant cytotoxicity and induce apoptosis in cancer cells, positioning them as potential agents for breast cancer chemotherapy (Almeida et al., 2018).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O3S/c1-3-8-26-19(29)17-18(24-20(31-17)25-9-4-5-10-25)27(21(26)30)12-16(28)23-15-11-14(22)7-6-13(15)2/h6-7,11H,3-5,8-10,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKFJUFXLZRJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-(5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide

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